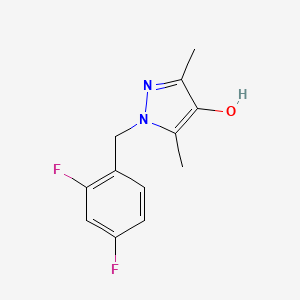

1-(2,4-Difluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol

CAS No.:

Cat. No.: VC13694737

Molecular Formula: C12H12F2N2O

Molecular Weight: 238.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H12F2N2O |

|---|---|

| Molecular Weight | 238.23 g/mol |

| IUPAC Name | 1-[(2,4-difluorophenyl)methyl]-3,5-dimethylpyrazol-4-ol |

| Standard InChI | InChI=1S/C12H12F2N2O/c1-7-12(17)8(2)16(15-7)6-9-3-4-10(13)5-11(9)14/h3-5,17H,6H2,1-2H3 |

| Standard InChI Key | LJHFYOFARQJDFZ-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=NN1CC2=C(C=C(C=C2)F)F)C)O |

| Canonical SMILES | CC1=C(C(=NN1CC2=C(C=C(C=C2)F)F)C)O |

Introduction

Synthesis

The synthesis of pyrazole derivatives typically involves condensation reactions between hydrazines and β-dicarbonyl compounds. While specific methods for synthesizing 1-(2,4-Difluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol are not explicitly detailed in the literature reviewed here, general pyrazole synthesis methods include:

-

Reactants:

-

Hydrazine derivatives.

-

Fluorinated benzaldehydes or diketones.

-

-

Reaction Conditions:

-

Catalysts such as sodium acetate or acid catalysts.

-

Solvents like ethanol or acetic acid.

-

Moderate heating (50–80°C).

-

-

Purification:

-

Recrystallization or column chromatography using solvents like hexane/ethyl acetate mixtures.

-

These methods yield high-purity products with good efficiency .

Biological Activity

Pyrazole derivatives are well-known for their diverse biological activities:

-

Antioxidant Properties:

Pyrazoles exhibit radical scavenging activity due to the electron-donating effects of substituents like hydroxyl groups . -

Anticancer Potential:

Studies on related pyrazole derivatives indicate cytotoxic effects on cancer cell lines such as RKO colorectal carcinoma cells. This suggests that 1-(2,4-Difluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol could be explored for similar applications . -

Antimicrobial Activity:

Pyrazoles are known to inhibit bacterial and fungal growth by interacting with microbial enzymes or disrupting cell membranes .

Applications in Medicinal Chemistry

The fluorine atoms in this compound enhance its lipophilicity and metabolic stability, making it a promising candidate for drug development:

-

Drug Design: Its structure can be modified to create derivatives with improved pharmacological profiles.

-

Lead Compound Development: It may serve as a scaffold for designing inhibitors targeting specific enzymes or receptors.

Computational Studies and ADMET Predictions

Computational tools such as molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions are essential for evaluating drug-like properties:

-

Lipinski's Rule of Five:

The compound adheres to Lipinski's guidelines for drug-likeness due to its molecular weight and functional groups. -

Molecular Docking Studies:

Simulations can identify potential protein targets and binding affinities. -

Toxicity Profiling:

Preliminary studies suggest low toxicity when fluorinated pyrazoles are used in therapeutic doses .

Comparative Analysis with Related Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume